molecular formula C20H21NO4 B10964980 ethyl (2E)-2-cyano-3-(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)prop-2-enoate

ethyl (2E)-2-cyano-3-(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)prop-2-enoate

Cat. No.: B10964980
M. Wt: 339.4 g/mol
InChI Key: TUGNSUIYLFMILH-LFIBNONCSA-N
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Description

ETHYL (E)-2-CYANO-3-{5-[(4-ISOPROPYLPHENOXY)METHYL]-2-FURYL}-2-PROPENOATE is an organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a cyano group, a furan ring, and an ethyl ester, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (E)-2-CYANO-3-{5-[(4-ISOPROPYLPHENOXY)METHYL]-2-FURYL}-2-PROPENOATE typically involves a multi-step process. One common method includes the reaction of 4-isopropylphenol with formaldehyde to form 4-isopropylphenoxymethyl alcohol. This intermediate is then reacted with 2-furylacetonitrile under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

ETHYL (E)-2-CYANO-3-{5-[(4-ISOPROPYLPHENOXY)METHYL]-2-FURYL}-2-PROPENOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and atmospheric oxygen.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and alcohols.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted furans and phenoxy derivatives.

Scientific Research Applications

ETHYL (E)-2-CYANO-3-{5-[(4-ISOPROPYLPHENOXY)METHYL]-2-FURYL}-2-PROPENOATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL (E)-2-CYANO-3-{5-[(4-ISOPROPYLPHENOXY)METHYL]-2-FURYL}-2-PROPENOATE involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL (E)-2-CYANO-3-{5-[(4-ISOPROPYLPHENOXY)METHYL]-2-FURYL}-2-PROPENOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-[5-[(4-propan-2-ylphenoxy)methyl]furan-2-yl]prop-2-enoate

InChI

InChI=1S/C20H21NO4/c1-4-23-20(22)16(12-21)11-18-9-10-19(25-18)13-24-17-7-5-15(6-8-17)14(2)3/h5-11,14H,4,13H2,1-3H3/b16-11+

InChI Key

TUGNSUIYLFMILH-LFIBNONCSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(O1)COC2=CC=C(C=C2)C(C)C)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)COC2=CC=C(C=C2)C(C)C)C#N

Origin of Product

United States

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